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molecular formula C16H15NO2 B3357694 Methyl (2E)-[(diphenylmethyl)imino]acetate CAS No. 74603-92-2

Methyl (2E)-[(diphenylmethyl)imino]acetate

Cat. No. B3357694
M. Wt: 253.29 g/mol
InChI Key: RAYLELVERLVXCS-UHFFFAOYSA-N
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Patent
US08324417B2

Procedure details

Benzhydrylamine (48.8 g, 0.266 mol) was added drop wise to a solution of glyoxylic acid methyl ester methyl hemiacetal (32 g, 0.266 mol) in methylene chloride (300 mL). The mixture was stirred for 3 hours at room temperature and then dried over magnesium sulfate. The mixture was filtered and the solvent was removed from the filtrate under reduced pressure to yield a viscous oil. Trituration with diisopropyl ether/heptane gave methyl 2-(benzhydrylimino)acetate (53.4 g, 79%) as an off white solid. 1H-NMR (400 MHz, CDCl3): δ=3.82 (s, 3H), 7.17-7.31 (m, 10H), 7.73 (s, 1H).
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O:16][CH:17]([OH:22])[C:18](OC)=O.[CH2:23](Cl)Cl>>[CH:17]([O:22][CH:13]([CH3:12])[CH3:8])([CH3:23])[CH3:18].[CH3:9][CH2:8][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5].[CH:1]([N:14]=[CH:18][C:17]([O:16][CH3:15])=[O:22])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
32 g
Type
reactant
Smiles
COC(C(=O)OC)O
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a viscous oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)OC(C)C.CCCCCCC
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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